molecular formula C19H17NO6 B2736442 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide CAS No. 859667-79-1

2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B2736442
CAS No.: 859667-79-1
M. Wt: 355.346
InChI Key: MQWUHKOFNVETJI-UHFFFAOYSA-N
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Description

2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,5-dimethoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate product with chloroacetamide in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-4-yl)oxy)acetamide
  • 2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-6-yl)oxy)acetamide
  • 2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-8-yl)oxy)acetamide

Uniqueness

Compared to similar compounds, 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide is unique due to the specific positioning of the acetamide moiety and the 2,5-dimethoxyphenyl group. This unique arrangement can influence its chemical reactivity and biological activity, making it a distinct compound with potentially unique applications.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-23-12-5-6-16(24-2)14(8-12)15-7-11-3-4-13(25-10-18(20)21)9-17(11)26-19(15)22/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWUHKOFNVETJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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